molecular formula C19H23NO2S B5753348 N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide

N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5753348
M. Wt: 329.5 g/mol
InChI Key: NEQKQQOQJYJCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide, also known as NS8593, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-substituted benzamides and has been found to have a wide range of biological activities, including modulating ion channels and receptors.

Mechanism of Action

N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide modulates ion channels and receptors by binding to specific sites on the channel or receptor. The exact mechanism of action of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is thought to involve allosteric modulation of the channel or receptor. This allosteric modulation can either enhance or inhibit the activity of the channel or receptor.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity of TRP channels, which are involved in pain sensation, temperature regulation, and other physiological processes. N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has also been found to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has been found to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a highly specific modulator of ion channels and receptors, which allows for precise manipulation of these targets. Additionally, N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has a long half-life, which allows for sustained modulation of these targets. However, N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide also has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide. One direction is the development of more potent and selective modulators of ion channels and receptors. Another direction is the investigation of the therapeutic potential of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide for various diseases and conditions, such as pain, anxiety, and epilepsy. Additionally, the mechanism of action of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide could be further elucidated to better understand its effects on ion channels and receptors. Finally, the off-target effects of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide could be further investigated to better understand its specificity and selectivity.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2,6-diethylphenylamine with 2-methoxy-4-(methylthio)benzoic acid in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to form N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide. This synthesis method has been optimized to produce high yields of N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide with minimal impurities.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a modulator of ion channels and receptors. N-(2,6-diethylphenyl)-2-methoxy-4-(methylthio)benzamide has been found to modulate several types of ion channels, including the transient receptor potential (TRP) channels, voltage-gated potassium channels, and voltage-gated calcium channels. It has also been found to modulate several types of receptors, including the GABA-A receptor and the 5-HT3 receptor.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-5-13-8-7-9-14(6-2)18(13)20-19(21)16-11-10-15(23-4)12-17(16)22-3/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQKQQOQJYJCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.